![molecular formula C11H10ClNO3 B2823763 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1171745-44-0](/img/structure/B2823763.png)
3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid
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Overview
Description
3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, commonly known as CMIC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIC is a synthetic compound that belongs to the class of isoxazole carboxylic acids and has been widely studied for its unique chemical and biological properties.
Scientific Research Applications
Structural Analysis and Synthesis
Structural Studies : The experimental and theoretical structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide provided insights into a new class of isoxazole derivatives showing promising immunological activity. The study employed crystallographic measurements and compared them with theoretical calculations, including topological analysis for molecular parameters relevant to quantum molecular similarity investigations (Jezierska et al., 2003).
Synthesis Approaches : A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives was developed, utilizing a Ugi-4CR/aza-Wittig sequence. This approach offers an efficient alternative for the synthesis of fully substituted 1,3,4-oxadiazole derivatives, highlighting the versatility of isoxazole and oxazole derivatives in synthetic chemistry (Ramazani & Rezaei, 2010).
Chemical Transformations : The rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones through an isocyanate carboxamide intermediate demonstrates the complex chemical transformations that derivatives of isoxazole can undergo. This process involves key intermediates and provides a pathway for the synthesis of quinazolinediones, highlighting the chemical versatility of compounds related to 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (Azizian et al., 2000).
Mechanism of Action
Target of Action
The compound, 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, is a bioactive aromatic compound. It is known to bind with high affinity to multiple receptors . .
Mode of Action
It is known that bioactive aromatic compounds like this one can interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
It is known that bioactive aromatic compounds like this one can have diverse biological activities , suggesting that the compound may have a wide range of molecular and cellular effects.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-11(10(14)15)6-9(13-16-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERMSOSSTIVNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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